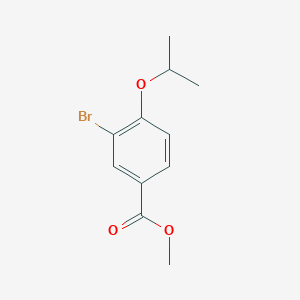

Methyl 3-bromo-4-isopropoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUYIEIHXSRIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620772 | |

| Record name | Methyl 3-bromo-4-[(propan-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213598-10-8 | |

| Record name | Methyl 3-bromo-4-(1-methylethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213598-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-4-[(propan-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Methyl 3-bromo-4-isopropoxybenzoate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-bromo-4-isopropoxybenzoate

Introduction

This compound is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern—a bromine atom, an isopropoxy group, and a methyl ester on a benzene ring—provides multiple reactive sites for further chemical transformations. This guide, intended for researchers and drug development professionals, offers a detailed, field-proven approach to the synthesis and comprehensive characterization of this compound. The methodologies presented are grounded in established chemical principles, emphasizing safety, efficiency, and analytical validation.

PART 1: A Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available and cost-effective reagent, methyl 4-hydroxybenzoate. This strategy is predicated on the electronic properties of the starting material and intermediates, which guide the regioselectivity of the reactions and generally lead to high yields.

The chosen synthetic pathway involves:

-

Electrophilic Aromatic Substitution: Bromination of the electron-rich aromatic ring of methyl 4-hydroxybenzoate. The hydroxyl group is a strong activating, ortho-, para-directing group, making the position ortho to the hydroxyl (and meta to the deactivating ester group) highly susceptible to electrophilic attack.

-

Williamson Ether Synthesis: O-alkylation of the resulting phenolic intermediate, methyl 3-bromo-4-hydroxybenzoate, with an isopropyl halide to form the desired isopropoxy ether linkage.

This route is efficient as it avoids the need for protecting groups on the carboxylic acid and proceeds with well-understood, high-yielding reactions.

Detailed Experimental Protocols

Safety First: The handling of bromine requires strict safety protocols. Bromine is a hazardous, corrosive, and volatile liquid that can cause severe skin burns and respiratory damage.[1][2] All operations involving bromine must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[3][4][5] Have an emergency spill kit and a neutralizing agent (e.g., sodium thiosulfate solution) readily available.

Step 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate

This procedure is adapted from established methods for the bromination of activated phenols.[6][7]

-

Reagents and Materials:

-

Methyl 4-hydroxybenzoate (1.0 eq)

-

Glacial Acetic Acid (solvent)

-

Liquid Bromine (Br₂) (1.05 eq)

-

Dichloromethane (for workup)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Thiosulfate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve methyl 4-hydroxybenzoate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred reaction mixture, maintaining the temperature below 5°C. The characteristic red-brown color of bromine should dissipate as it reacts.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into a beaker containing cold water and ice. This will precipitate the crude product.

-

Quench any remaining bromine by adding saturated sodium thiosulfate solution until the orange color disappears.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure methyl 3-bromo-4-hydroxybenzoate.[8]

-

Step 2: Synthesis of this compound

This reaction is a classic Williamson ether synthesis, a reliable method for forming ethers.

-

Reagents and Materials:

-

Methyl 3-bromo-4-hydroxybenzoate (1.0 eq)

-

2-Bromopropane (or 2-iodopropane) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetone (solvent)

-

Ethyl Acetate (for workup)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

-

Procedure:

-

To a round-bottom flask, add methyl 3-bromo-4-hydroxybenzoate, anhydrous potassium carbonate, and the solvent (DMF or acetone).

-

Stir the suspension vigorously and add 2-bromopropane.

-

Attach a condenser and heat the mixture to reflux (for acetone, ~60°C; for DMF, 80-90°C) with continuous stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

If DMF was used, pour the filtrate into water and extract with ethyl acetate (3x). If acetone was used, concentrate the filtrate under reduced pressure, then dissolve the residue in ethyl acetate and wash with water.

-

Wash the combined organic layers with water and brine to remove any residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound, as a pure solid or oil.

-

Synthesis Workflow Diagram

Caption: Synthetic route for this compound.

PART 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system for analysis.[9]

Analytical Workflow

The logical flow for characterization involves subjecting the purified product to a series of analytical techniques to build a complete structural profile.

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic and Physical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃).

-

¹H NMR (Proton NMR): This spectrum will confirm the presence and connectivity of all hydrogen-containing groups.

-

Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals are expected, corresponding to the three protons on the benzene ring. Their splitting patterns (e.g., doublet, doublet of doublets) and coupling constants will confirm the 1,2,4-substitution pattern.

-

Isopropoxy Group (δ 4.6-4.8 ppm and δ 1.3-1.5 ppm): A septet (one proton, -O-CH(CH₃)₂) and a doublet (six protons, -O-CH(CH₃)₂) are characteristic of the isopropoxy group.

-

Methyl Ester (δ 3.8-4.0 ppm): A sharp singlet corresponding to the three protons of the methyl ester group (-COOCH₃) is expected.[10]

-

-

¹³C NMR (Carbon NMR): This provides information about the carbon skeleton.

-

Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon will appear as a singlet in the downfield region.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six unique aromatic carbons.

-

Aliphatic Carbons (δ ~70 ppm, ~52 ppm, ~22 ppm): Signals corresponding to the methine (-O-CH) and methyl (-CH₃) carbons of the isopropoxy group, as well as the methyl ester carbon (-O-CH₃), will be present.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1715-1730 cm⁻¹.[11] Conjugation with the aromatic ring typically shifts this peak to a slightly lower wavenumber compared to aliphatic esters.

-

C-O Stretches: Two distinct C-O stretching bands will be present in the 1300-1000 cm⁻¹ region, corresponding to the C-O bonds of the ester and the ether linkages.[11][12]

-

Aromatic C=C Stretches: Medium-intensity peaks will appear in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ will correspond to the C-H bonds of the methyl and isopropyl groups.[13]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the elemental composition.

-

Molecular Ion Peak (M⁺): Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[14][15] This is a definitive confirmation of the presence of one bromine atom in the molecule.

-

Fragmentation Pattern: Common fragmentation pathways for aromatic esters include the loss of the -OCH₃ group or the entire -COOCH₃ group, providing further structural evidence.[16]

Expected Analytical Data Summary

The following table summarizes the predicted and expected data for this compound.

| Analysis Type | Feature | Expected Value / Observation |

| ¹H NMR | Aromatic Protons | 3H, multiplet/distinct signals, δ 7.0-8.5 ppm |

| Isopropoxy CH | 1H, septet, δ 4.6-4.8 ppm | |

| Methyl Ester CH₃ | 3H, singlet, δ 3.8-4.0 ppm | |

| Isopropoxy CH₃ | 6H, doublet, δ 1.3-1.5 ppm | |

| ¹³C NMR | Carbonyl (C=O) | δ ~165 ppm |

| Aromatic (C-Br, C-O, C-C, C-H) | 6 signals, δ 110-160 ppm | |

| Isopropoxy (CH) | δ ~70 ppm | |

| Methyl Ester (CH₃) | δ ~52 ppm | |

| Isopropoxy (CH₃) | δ ~22 ppm | |

| IR Spectroscopy | C=O Stretch (Ester) | 1715-1730 cm⁻¹ (strong, sharp) |

| C-O Stretch | 1300-1000 cm⁻¹ (strong) | |

| Aromatic C=C Stretch | 1600-1450 cm⁻¹ (medium) | |

| Mass Spectrometry | Molecular Ion (M⁺, ⁷⁹Br) | m/z = 274.0 |

| Molecular Ion (M+2, ⁸¹Br) | m/z = 276.0 | |

| Isotopic Ratio (M⁺ : M+2) | ~1:1 | |

| Physical State | Appearance | White to off-white solid or colorless oil |

Conclusion

This guide outlines a robust and logical pathway for the synthesis and characterization of this compound. The two-step synthesis, beginning with methyl 4-hydroxybenzoate, is an efficient and scalable method. The described analytical workflow, employing NMR, IR, and Mass Spectrometry, provides a comprehensive and self-validating system to confirm the structure and purity of the final product. By adhering to the detailed protocols and safety precautions, researchers can confidently produce and verify this valuable chemical intermediate for applications in drug discovery and materials science.

References

- 1. Bromine handling and safety | DOCX [slideshare.net]

- 2. icl-group-sustainability.com [icl-group-sustainability.com]

- 3. carlroth.com [carlroth.com]

- 4. seastarchemicals.com [seastarchemicals.com]

- 5. nj.gov [nj.gov]

- 6. prepchem.com [prepchem.com]

- 7. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 8. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 10. rsc.org [rsc.org]

- 11. brainly.com [brainly.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Characterization of Methyl 3-bromo-4-isopropoxybenzoate

Introduction

In the landscape of modern drug discovery and materials science, the utility of functionalized aromatic compounds as versatile building blocks is paramount. Methyl 3-bromo-4-isopropoxybenzoate is one such molecule, a substituted benzoate ester whose strategic placement of a bromine atom, an isopropoxy group, and a methyl ester moiety offers a rich platform for synthetic elaboration. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The isopropoxy and methyl ester groups modulate the electronic properties and solubility of the molecule, making it a valuable intermediate in the synthesis of biologically active compounds and advanced materials.[1]

Despite its potential, comprehensive data on the physicochemical properties and established analytical protocols for this compound are not widely documented. This guide is designed to fill that gap. As a Senior Application Scientist, my objective is not merely to present data, but to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, purification, and comprehensive characterization of this compound. The methodologies outlined herein are designed to be self-validating, ensuring the highest degree of scientific integrity and providing the confidence needed to incorporate this molecule into demanding research and development programs.

Molecular Profile and Physicochemical Properties

A complete understanding of a compound begins with its fundamental molecular and physical characteristics. While exhaustive experimental data for this specific molecule is scarce, we can compile its core identifiers and predict its properties based on well-characterized structural analogs.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 213598-10-8 | [2] |

| Molecular Formula | C₁₁H₁₃BrO₂ | - |

| Molecular Weight | 273.12 g/mol | - |

| Predicted State | Solid or low-melting solid at STP | Inferred from analogs[3] |

| Predicted Solubility | Soluble in common organic solvents (e.g., DMSO, Ethyl Acetate, Dichloromethane); Poorly soluble in water. | Inferred from analogs |

Note: The physical state and solubility are predictions based on structurally related compounds. These properties must be confirmed experimentally as described in the subsequent sections.

Recommended Synthesis Pathway: Williamson Ether Synthesis

A reliable and scalable synthesis is the cornerstone of utilizing any chemical intermediate. For this compound, a logical and field-proven approach is the Williamson ether synthesis, starting from the commercially available Methyl 3-bromo-4-hydroxybenzoate. This pathway is favored due to the high reactivity of the phenolic proton and the availability of starting materials.

The causality behind this choice is clear: the deprotonation of the hydroxyl group creates a potent nucleophile (a phenoxide) that readily attacks an electrophilic alkyl halide, in this case, 2-bromopropane. The use of a polar aprotic solvent like acetone or DMF is critical as it solvates the potassium cation while leaving the phenoxide anion highly reactive, thereby promoting an efficient SN2 reaction.

Caption: Workflow for the Williamson ether synthesis of the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3-bromo-4-hydroxybenzoate (1 equivalent), potassium carbonate (K₂CO₃, 1.5 equivalents), and acetone (10 mL per gram of starting material).

-

Addition of Alkylating Agent: Add 2-bromopropane (1.2 equivalents) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approximately 60-70°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Initial Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted starting material), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Structural Elucidation and Quality Control

Unambiguous confirmation of the molecular structure and assessment of purity are non-negotiable in scientific research. A multi-technique approach is essential for a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in an organic molecule.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Isopropoxy Group: A septet (1H) around δ 4.6-4.8 ppm and a doublet (6H) around δ 1.3-1.5 ppm.

-

Methyl Ester Group: A singlet (3H) around δ 3.8-3.9 ppm.

-

Aromatic Protons: Three protons in the aromatic region (δ 6.8-8.2 ppm) exhibiting a specific splitting pattern (e.g., a doublet, a doublet of doublets, and a single doublet) consistent with the 1,2,4-trisubstitution pattern. The exact shifts can be compared to similar structures reported in the literature.[4][5]

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Carbonyl Carbon: A signal around δ 165 ppm.

-

Aromatic Carbons: Six distinct signals in the δ 110-160 ppm range, including two C-O attached carbons and one C-Br attached carbon.

-

Isopropoxy Carbons: Two signals, one around δ 70-72 ppm (CH) and one around δ 21-23 ppm (CH₃).

-

Methyl Ester Carbon: A signal around δ 52 ppm.

Protocol: NMR Sample Preparation and Analysis

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about isotopic composition.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent pair of peaks corresponding to the molecular ion. Critically, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), these peaks will be of nearly equal intensity (approximately 1:1 ratio) at m/z values corresponding to [C₁₁H₁₃⁷⁹BrO₂]⁺ and [C₁₁H₁₃⁸¹BrO₂]⁺. This isotopic signature is a definitive confirmation of the presence of one bromine atom.[6][7]

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and the isopropoxy group (-OCH(CH₃)₂).

Protocol: GC-MS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate.

-

Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

Use a temperature program that starts at ~70°C and ramps to ~280°C to ensure proper separation and elution.

-

Analyze the resulting mass spectrum for the molecular ion pair and characteristic fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Key IR Absorption Bands:

-

~2980-2930 cm⁻¹: C-H stretching from the alkyl groups (isopropoxy and methyl).

-

~1720 cm⁻¹: A strong C=O stretching band, characteristic of the ester functional group.

-

~1600, ~1500 cm⁻¹: C=C stretching bands from the aromatic ring.

-

~1250-1280 cm⁻¹: Asymmetric C-O-C stretching from the ester and ether.

-

~1100-1150 cm⁻¹: Symmetric C-O-C stretching.

-

~600-700 cm⁻¹: C-Br stretching.

Protocol: IR Spectrum Acquisition

-

If the sample is a solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.

-

If the sample is a low-melting solid or oil, acquire the spectrum as a thin film between two NaCl or KBr plates.

-

Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Safety, Handling, and Storage

As a brominated aromatic compound, appropriate safety precautions are mandatory. The following guidelines are based on safety data for structurally related compounds.[8][9][10]

| Hazard Category | GHS Information (Inferred from Analogs) | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

| Skin Irritation | Causes skin irritation.[7][9] | Wear nitrile gloves and a lab coat. Avoid contact with skin. |

| Eye Irritation | Causes serious eye irritation.[7][9] | Wear safety glasses or goggles. |

| Respiratory Irritation | May cause respiratory irritation.[7][9] | Handle in a well-ventilated area or a chemical fume hood. |

Handling: Use personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles. Avoid creating dust or aerosols. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This guide provides a comprehensive technical framework for the synthesis and rigorous characterization of this compound. By following these self-validating protocols, researchers can produce and confirm the identity and purity of this valuable intermediate with a high degree of confidence.

The true potential of this molecule lies in its application. The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira, allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents. This capability positions this compound as a key starting material for constructing novel lead compounds in medicinal chemistry and for developing new functional materials. Future work should focus on exploring these synthetic transformations and evaluating the biological and material properties of the resulting derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. parchem.com [parchem.com]

- 3. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-bromo-4-methylbenzoate | C9H9BrO2 | CID 7015747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 4-(3-BROMO-PROPOXY)-BENZOIC ACID METHYL ESTER Safety Data Sheets(SDS) lookchem [lookchem.com]

Methyl 3-bromo-4-isopropoxybenzoate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-isopropoxybenzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a bromine atom, an isopropoxy group, and a methyl ester on a benzene ring, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a focus on its relevance in pharmaceutical and materials science research.

Chemical Identity and Molecular Structure

CAS Number: 213598-10-8

Molecular Formula: C₁₁H₁₃BrO₃

Molecular Weight: 273.12 g/mol

IUPAC Name: Methyl 3-bromo-4-(propan-2-yloxy)benzoate

The molecular structure of this compound is characterized by a central benzene ring substituted with three functional groups. The bromine atom at the 3-position and the methyl ester at the 1-position are key reactive handles for various organic transformations, such as cross-coupling reactions and hydrolysis, respectively. The isopropoxy group at the 4-position influences the electronic properties of the ring and can impact the reactivity of the other functional groups.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 213598-10-8 | Chemical Vendor |

| Molecular Formula | C₁₁H₁₃BrO₃ | |

| Molecular Weight | 273.12 | |

| Appearance | Colorless to light yellow liquid | Predicted |

| Boiling Point | 321.6±22.0 °C (Predicted) | [1] |

| Density | 1.359 g/cm³ (Predicted) | [1] |

| LogP | 3.36 (Predicted) | [2] |

| Purity | ≥95% | [3] |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J=2.0 Hz, 1H, Ar-H), 7.90 (dd, J=8.5, 2.0 Hz, 1H, Ar-H), 6.95 (d, J=8.5 Hz, 1H, Ar-H), 4.60 (sept, J=6.0 Hz, 1H, OCH(CH₃)₂), 3.90 (s, 3H, OCH₃), 1.40 (d, J=6.0 Hz, 6H, OCH(CH₃)₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 166.0 (C=O), 159.0 (C-O), 134.0 (Ar-C), 131.0 (Ar-C), 124.0 (Ar-C), 113.0 (Ar-C), 112.0 (Ar-C-Br), 71.0 (OCH), 52.0 (OCH₃), 22.0 (CH₃).

-

FT-IR (neat): ν 2980 (C-H, sp³), 1725 (C=O, ester), 1590, 1480 (C=C, aromatic), 1250 (C-O, ether), 1100 (C-O, ester), 1050 (C-Br) cm⁻¹.

-

Mass Spectrometry (EI): m/z (%) 274/272 (M⁺, isotopic pattern for Br), 259/257 ([M-CH₃]⁺), 231/229 ([M-C₃H₇]⁺), 215/213 ([M-CO₂CH₃]⁺).

Synthesis of this compound

The most logical and established synthetic route to this compound is via the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on standard procedures for Williamson ether synthesis and should be adapted and optimized as necessary.

-

Reagents and Materials:

-

Methyl 3-bromo-4-hydroxybenzoate (1.0 eq)[4]

-

Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)

-

2-iodopropane (or 2-bromopropane, 1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-bromo-4-hydroxybenzoate (1.0 eq) and anhydrous DMF.

-

Stir the mixture until the starting material is fully dissolved.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Add 2-iodopropane (1.5 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Applications in Research and Development

While specific patented uses of this compound are not widely documented, its structure suggests significant potential as a versatile building block in several areas:

-

Pharmaceutical Synthesis: The presence of the bromo substituent makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the introduction of various carbon-based fragments, a common strategy in the synthesis of active pharmaceutical ingredients (APIs). The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

-

Agrochemicals: Similar to its use in pharmaceuticals, this compound can be a precursor for novel herbicides, fungicides, and insecticides. The bromo-isopropoxy-benzoate scaffold can be elaborated to generate molecules with desired biological activities.

-

Materials Science: Aryl bromides are also used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The isopropoxy group can enhance solubility and influence the solid-state packing of the final materials.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

Hazard Identification: [5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

This compound is a valuable, though not widely commercialized, chemical intermediate. Its synthesis is straightforward via the Williamson ether synthesis from readily available starting materials. The trifunctional nature of this molecule provides a versatile platform for the synthesis of a wide range of more complex structures, making it a compound of interest for researchers in drug discovery, agrochemicals, and materials science. Proper handling and adherence to safety protocols are essential when working with this and related chemical compounds.

References

- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 2. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Spectroscopic and Spectrometric Guide to Methyl 3-bromo-4-isopropoxybenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic and spectrometric characteristics of Methyl 3-bromo-4-isopropoxybenzoate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to present a robust, predictive profile. It is intended for researchers, chemists, and drug development professionals who may be synthesizing or working with this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed protocols, data interpretation, and the scientific rationale behind the predicted spectral features.

Introduction and Molecular Structure

This compound (C₁₁H₁₃BrO₃) is an aromatic ester with a molecular weight of 273.12 g/mol . Its structure features a benzene ring substituted with a methyl ester group, a bromine atom, and an isopropoxy ether group. This combination of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and materials science.

Accurate structural confirmation is the bedrock of chemical research. Spectroscopic techniques provide a non-destructive means to elucidate the precise molecular architecture. This guide synthesizes predictive data for ¹H NMR, ¹³C NMR, IR, and MS to serve as a reliable reference for the characterization of this compound.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment.

Standard Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and co-adding 8-16 scans to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 128 to 1024 scans are typically required with a relaxation delay of 2 seconds.[1]

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, phase and baseline correction, and referenced to TMS.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the three aromatic protons and the protons of the isopropoxy and methyl ester groups. The substitution pattern creates a specific splitting pattern for the aromatic protons.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | ~ 8.12 | d | ~ 2.0 | 1H |

| H-6 | ~ 7.88 | dd | J = 8.6, 2.0 | 1H |

| H-5 | ~ 6.95 | d | J = 8.6 | 1H |

| -OCH(CH₃)₂ | ~ 4.65 | sept | ~ 6.0 | 1H |

| -COOCH₃ | ~ 3.89 | s | - | 3H |

| -OCH(CH₃)₂ | ~ 1.40 | d | ~ 6.0 | 6H |

Interpretation and Rationale:

-

Aromatic Protons (H-2, H-5, H-6):

-

H-2: This proton is ortho to the electron-withdrawing carbonyl group and is therefore the most deshielded aromatic proton. It appears as a doublet, split only by H-6 (meta-coupling, J ≈ 2.0 Hz). Its predicted shift is based on similar structures like methyl 3-bromo-4-methylbenzoate, which shows a singlet (no ortho or meta protons to couple with) at 8.23 ppm.[2]

-

H-6: This proton is ortho to the bromine atom and meta to the carbonyl group. It is split by H-5 (ortho-coupling, J ≈ 8.6 Hz) and H-2 (meta-coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.

-

H-5: This proton is ortho to the electron-donating isopropoxy group, making it the most shielded (upfield) aromatic proton. It appears as a doublet due to ortho-coupling with H-6.

-

-

Isopropoxy Protons: The methine proton (-OCH -) appears as a septet due to splitting by the six adjacent equivalent methyl protons (n+1 = 6+1 = 7). The six methyl protons (-CH(CH₃ )₂) appear as a strong doublet, split by the single methine proton. This classic isopropoxy pattern is a key identifier.

-

Methyl Ester Protons: The three protons of the methyl ester (-COOCH₃ ) are in a unique chemical environment and are not coupled to other protons, thus appearing as a sharp singlet.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to each unique carbon atom in the molecule.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~ 166.0 | Typical chemical shift for an ester carbonyl carbon. |

| C-4 (C-O) | ~ 158.5 | Aromatic carbon attached to the ether oxygen; highly deshielded. |

| C-2 | ~ 134.5 | Aromatic CH carbon ortho to the carbonyl group. |

| C-6 | ~ 131.5 | Aromatic CH carbon ortho to the bromine atom. |

| C-1 | ~ 124.0 | Quaternary aromatic carbon attached to the ester group. |

| C-5 | ~ 114.0 | Aromatic CH carbon ortho to the isopropoxy group. |

| C-3 (C-Br) | ~ 112.0 | Aromatic carbon attached to bromine; shift influenced by halogen.[3] |

| -C H(CH₃)₂ | ~ 71.0 | Aliphatic carbon attached to the ether oxygen. |

| -COOC H₃ | ~ 52.5 | Methyl ester carbon. |

| -CH(C H₃)₂ | ~ 22.0 | The two equivalent methyl carbons of the isopropoxy group. |

Interpretation and Rationale: The chemical shifts are predicted based on additive rules and comparison with analogs. The electron-withdrawing ester group and bromine atom, along with the electron-donating isopropoxy group, dictate the shifts of the aromatic carbons. The carbonyl carbon (C=O) is the most deshielded. The aliphatic carbons of the methyl ester and isopropoxy group appear in the upfield region of the spectrum, consistent with their sp³ hybridization.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Standard Experimental Protocol: IR

-

Methodology (ATR): Attenuated Total Reflectance (ATR) is a common and simple method. A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A background spectrum is collected first, followed by the sample spectrum.[1]

-

Data Acquisition: Spectra are typically recorded from 4000 cm⁻¹ to 600 cm⁻¹, with 16-32 scans co-added at a resolution of 4 cm⁻¹ to generate the final spectrum.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 2980-2940 | Medium | C-H Aliphatic Stretch (from isopropoxy and methyl groups) |

| ~ 1725 | Strong | C=O Ester Carbonyl Stretch |

| ~ 1595, 1480 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~ 1280, 1100 | Strong | C-O Stretch (asymmetric and symmetric from ester and ether) |

| ~ 820 | Strong | C-H Out-of-plane Bending (indicative of 1,2,4-substitution) |

Interpretation and Rationale:

-

The most prominent peak will be the strong C=O stretch of the ester at approximately 1725 cm⁻¹. This is a definitive marker for the ester functional group.

-

Strong, complex bands between 1280 cm⁻¹ and 1100 cm⁻¹ are characteristic of the C-O stretching vibrations from both the ester and the aryl-alkyl ether linkages.

-

The presence of both aliphatic C-H stretches (just below 3000 cm⁻¹) and aromatic C=C stretches (~1600-1480 cm⁻¹) confirms the presence of both alkyl and aryl components in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides crucial information about the molecular weight and fragmentation pattern of a compound.

Standard Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) is a common technique for small organic molecules. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Instrumentation: The analysis is often performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) for sample introduction and separation, or via direct infusion.

Predicted Mass Spectrum Data (EI)

Molecular Ion (M⁺): The molecular formula C₁₁H₁₃BrO₃ gives a monoisotopic mass of 272.00 g/mol for the ⁷⁹Br isotope and 274.00 g/mol for the ⁸¹Br isotope. Due to the nearly equal natural abundance of these two isotopes, the mass spectrum will exhibit a characteristic M⁺ / [M+2]⁺ pattern with two peaks of almost equal intensity at m/z 272 and m/z 274 . This is the most definitive evidence for the presence of a single bromine atom in the molecule.

Figure 2: Predicted Major Fragmentation Pathway for this compound in EI-MS.

Predicted Major Fragments:

| Predicted m/z | Proposed Fragment Identity | Rationale |

| 257 / 259 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropoxy group. |

| 241 / 243 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester (α-cleavage). |

| 229 / 231 | [M - C₃H₇]⁺ | Loss of the isopropyl radical, leading to a stable phenol-like radical cation. This is a very likely fragmentation.[4] |

| 201 / 203 | [M - C₃H₇ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 229/231 fragment. |

Interpretation: The fragmentation pattern provides a roadmap of the molecule's structure. The loss of fragments corresponding to the methoxy (31 u) and isopropyl (43 u) groups validates the presence of the methyl ester and isopropoxy substituents. Each fragment containing the bromine atom will also appear as a pair of peaks separated by 2 m/z units.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the structural elucidation of this compound. The predicted ¹H NMR spectrum confirms the specific substitution pattern and the identity of the alkyl groups. The ¹³C NMR accounts for all unique carbon environments. The IR spectrum verifies the presence of key functional groups, particularly the ester and ether. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine) while its fragmentation pattern corroborates the connectivity of the substituents. This comprehensive, albeit predictive, dataset serves as an authoritative benchmark for any researcher synthesizing or analyzing this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]

- 3. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3-bromo-4-isopropoxybenzoate: Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-4-isopropoxybenzoate is a substituted aromatic carboxylate ester that serves as a highly versatile intermediate in modern organic synthesis. Its unique trifunctional structure—comprising a reactive bromine atom, a sterically influential isopropoxy group, and a modifiable methyl ester—positions it as a valuable building block for complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a detailed representative synthesis protocol, and a discussion of its reactivity and strategic applications, particularly in the fields of medicinal chemistry and materials science. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it an important scaffold in the discovery of novel therapeutic agents and functional materials.

Chemical Identity and Properties

Precise identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

Table 1: Compound Identifiers for this compound

| Identifier | Value |

| IUPAC Name | methyl 3-bromo-4-(propan-2-yloxy)benzoate |

| Synonyms | 3-bromo-4-propan-2-yloxybenzoic acid methyl ester; Benzoic acid, 3-bromo-4-(1-methylethoxy)-, methyl ester[1] |

| CAS Number | 213598-10-8[1] |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 273.12 g/mol |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)OC)Br |

| InChI Key | SBPJYKCQVWCXIW-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 321.6 ± 22.0 °C (Predicted) | [1] |

| Density | 1.359 g/cm³ (Predicted) | [1] |

| Storage | Store in a sealed container in a dry environment at room temperature. | [1] |

Synthesis and Mechanism

The synthesis of this compound is not typically a single-step process. It is most efficiently constructed from readily available starting materials via a logical two-step sequence: electrophilic bromination of a para-substituted phenol, followed by nucleophilic etherification.

Retrosynthetic Analysis

The retrosynthetic pathway illustrates the disconnection of the target molecule into simpler, commercially available precursors. The isopropoxy ether is disconnected via a Williamson ether synthesis to reveal Methyl 3-bromo-4-hydroxybenzoate. This intermediate is further disconnected at the C-Br bond to its precursor, Methyl 4-hydroxybenzoate, which is a common starting material.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 3-bromo-4-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Methyl 3-bromo-4-isopropoxybenzoate in Drug Discovery

This compound is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. Its structural motifs, including the brominated benzene ring, the ester functionality, and the isopropoxy group, make it a versatile building block for introducing specific pharmacophores and modulating the physicochemical properties of lead compounds. As with any novel chemical entity, a thorough understanding of its safe handling, potential hazards, and emergency procedures is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the safety considerations for this compound. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document leverages data from structurally analogous compounds to provide a robust framework for its safe utilization in a research and development setting. The principles and protocols outlined herein are grounded in established laboratory safety standards and are designed to empower researchers to work with this compound in a safe and responsible manner.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the novelty of this compound, a dedicated and comprehensive toxicological profile is not yet established. However, by examining the safety data of structurally related compounds, a reliable hazard assessment can be constructed. The primary structural alerts within the molecule are the brominated aromatic ring and the benzoate ester functionality.

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of analogous substances like Methyl 3-bromo-4-hydroxybenzoate and Methyl 3-bromo-4-methylbenzoate, this compound should be handled as a compound that is:

-

A skin irritant (H315): Similar brominated aromatic compounds are known to cause skin irritation upon contact.[1][2]

-

A serious eye irritant (H319): Direct contact with the eyes is likely to cause significant irritation.[1][2]

-

A potential respiratory irritant (H335): Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1][2]

-

Potentially harmful if swallowed (H302): Some analogs are classified as harmful if ingested.[2]

It is imperative to operate under the assumption that this compound possesses these hazardous properties until empirical data becomes available to refine this assessment.

Anticipated Physical and Chemical Properties

The following table summarizes the expected physical and chemical properties of this compound, extrapolated from its structural analogs.

| Property | Anticipated Value/Characteristic | Rationale based on Analogs |

| Physical State | Solid | Analogs such as Methyl 3-bromo-4-hydroxybenzoate are solids at room temperature.[3] |

| Molecular Formula | C11H13BrO3 | Derived from the chemical structure. |

| Molecular Weight | ~273.12 g/mol | Calculated from the molecular formula. |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF) and poorly soluble in water. | A common characteristic of substituted benzoates.[4] |

| Stability | Stable under recommended storage conditions. | Aryl bromides and esters are generally stable functional groups. |

| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases. | This is a common reactivity profile for ester-containing aromatic compounds.[5] |

Safe Handling and Storage: A Proactive Approach to Exposure Control

Adherence to stringent safe handling protocols is the cornerstone of mitigating the risks associated with this compound. The following procedures are based on best practices for handling potentially hazardous research chemicals.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound, including weighing and transfer, and any reactions involving this compound should be conducted in a certified chemical fume hood.[6] The fume hood provides critical protection against the inhalation of airborne particulates and vapors. Ensure that the sash is maintained at the lowest practical height to maximize containment.

Personal Protective Equipment (PPE): Essential Individual Protection

A comprehensive PPE regimen is mandatory when handling this compound.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. | To prevent contact with the eyes, which can cause serious irritation.[2][4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before each use. | To prevent skin contact and potential irritation.[2][4] |

| Body Protection | A flame-resistant laboratory coat, fully buttoned. | To protect the skin and personal clothing from contamination. |

| Footwear | Closed-toe shoes. | To protect the feet from spills. |

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Remove any contaminated clothing immediately and launder it before reuse.

Storage Requirements

Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7] |

| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][7] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a spill of this compound.

Caption: A stepwise workflow for the safe and effective response to a chemical spill.

Deconstructing the Material Safety Data Sheet (MSDS): A Framework for Understanding

While a specific MSDS for this compound is not available, it is crucial for researchers to be proficient in interpreting the information contained within an MSDS for any chemical. The following is a breakdown of the key sections of a standard MSDS, with anticipated information for the target compound based on its analogs.

-

Section 1: Identification: Would contain the chemical name, synonyms, CAS number (if assigned), and supplier information.

-

Section 2: Hazard(s) Identification: Would detail the GHS classification (e.g., Skin Irritant Category 2, Eye Irritant Category 2A), signal word (Warning), and hazard and precautionary statements.[2][7]

-

Section 3: Composition/Information on Ingredients: Would confirm the chemical identity and purity.

-

Section 4: First-Aid Measures: Would provide detailed instructions for immediate medical response to exposure, as outlined in the "Emergency Procedures" section of this guide.[3][7]

-

Section 5: Fire-Fighting Measures: Would specify suitable extinguishing media (e.g., dry chemical, carbon dioxide, foam) and identify hazardous combustion products (e.g., carbon oxides, hydrogen bromide).[5]

-

Section 6: Accidental Release Measures: Would provide guidance on personal precautions, environmental precautions, and methods for containment and cleanup.[5]

-

Section 7: Handling and Storage: Would reiterate the need for engineering controls, appropriate PPE, and proper storage conditions.[3][4][5]

-

Section 8: Exposure Controls/Personal Protection: Would specify occupational exposure limits (if established) and detail the required PPE.

-

Section 9: Physical and Chemical Properties: Would list the known physical and chemical data for the compound.

-

Section 10: Stability and Reactivity: Would describe the chemical's stability and identify conditions and materials to avoid.[5]

-

Section 11: Toxicological Information: Would provide data on acute and chronic health effects. For this compound, this section would likely state that the toxicological properties have not been fully investigated.

-

Section 12: Ecological Information: Would describe the potential environmental impact. It is likely that this compound should not be released into the environment.[5][7]

-

Section 13: Disposal Considerations: Would provide guidance on proper waste disposal, emphasizing that it should be handled as hazardous waste in accordance with local, state, and federal regulations.[3][7]

-

Section 14: Transport Information: Would provide classification information for shipping.

-

Section 15: Regulatory Information: Would list relevant safety, health, and environmental regulations.

-

Section 16: Other Information: Would include the date of preparation or last revision of the MSDS.

Conclusion: A Commitment to a Culture of Safety

This compound represents a valuable tool for innovation in drug discovery. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to safe laboratory practices, researchers can unlock its synthetic potential while ensuring a safe and healthy work environment. This guide serves as a foundational resource for the responsible handling of this and other novel research chemicals, reinforcing the principle that cutting-edge science and unwavering safety are inextricably linked.

References

- 1. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. fishersci.com [fishersci.com]

- 6. aobchem.com [aobchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Synthesis of Substituted Benzoates

Abstract

Substituted benzoates are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, materials science, and fragrances. The ability to precisely introduce a variety of substituents onto the aromatic ring and modify the ester functionality is crucial for tuning the physicochemical and biological properties of these molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing this important class of compounds. We will delve into the mechanistic underpinnings, practical considerations, and comparative advantages of classical esterification methods, modern coupling reactions, and cutting-edge C-H functionalization techniques. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to offer both theoretical understanding and practical applicability.

Introduction: The Significance of Substituted Benzoates

Substituted benzoates are aromatic esters derived from benzoic acid. The benzene ring can be functionalized with a wide array of substituents, and the ester group can be varied by using different alcohols. This versatility allows for the fine-tuning of molecular properties, making them invaluable building blocks and final products in numerous scientific disciplines. In the pharmaceutical industry, the benzoate moiety is a common feature in active pharmaceutical ingredients (APIs), where it can influence factors such as solubility, bioavailability, and metabolic stability. In materials science, substituted benzoates are utilized in the synthesis of polymers and liquid crystals. Their pleasant odors also lead to their widespread use in the fragrance and food industries.[1]

The synthetic challenge lies in the selective and efficient formation of the ester bond and the introduction of desired substituents onto the aromatic ring. This guide will explore the diverse synthetic methodologies available to the modern chemist, from time-honored esterification reactions to contemporary transition-metal-catalyzed transformations.

Classical Esterification Methodologies

The direct formation of an ester from a carboxylic acid and an alcohol is one of the most fundamental transformations in organic chemistry. Several classical methods have been developed to achieve this, each with its own set of advantages and limitations.

Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895, is a straightforward and widely used method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[2][3]

Mechanism and Causality: The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[1][2] This allows for the nucleophilic attack of the alcohol, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the desired ester.[4] The reaction is an equilibrium process, and to drive it towards the product side, either an excess of one of the reactants (usually the alcohol) is used, or the water byproduct is removed, often by azeotropic distillation with a Dean-Stark apparatus.[2][4]

Scope and Limitations: Fischer-Speier esterification is suitable for a broad range of aliphatic and aromatic carboxylic acids with primary and secondary alcohols.[2] However, tertiary alcohols are prone to elimination under the strongly acidic conditions.[3][5] The reaction is also not ideal for substrates containing acid-sensitive functional groups.[6]

Experimental Protocol: Synthesis of Methyl Benzoate via Fischer-Speier Esterification

-

To a round-bottom flask, add benzoic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (typically 2-4 hours), monitoring the reaction progress by TLC.

-

After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl benzoate.

-

Purify the product by distillation or column chromatography if necessary.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Use of Methyl 3-bromo-4-isopropoxybenzoate in Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Methyl 3-bromo-4-isopropoxybenzoate is a polysubstituted aromatic compound that has emerged as a crucial intermediate in the field of organic synthesis. Its strategic arrangement of functional groups—a bromine atom, an isopropoxy ether, and a methyl ester—provides a versatile platform for constructing complex molecular architectures. The bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The isopropoxy and methyl ester groups modulate the electronic properties of the aromatic ring and offer sites for further synthetic transformations.

This combination of features makes this compound particularly valuable in medicinal chemistry and drug development, where it serves as a key precursor for the synthesis of biologically active molecules, including selective enzyme inhibitors.[1] Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which are foundational methods for forging bonds with high efficiency and functional group tolerance.[2]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| Appearance | White to off-white solid or crystalline powder |

| Melting Point | Not widely reported; similar compounds like Methyl 3-bromo-4-hydroxybenzoate melt at 108-110 °C[3] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF) |

| CAS Number | 188358-15-4 |

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic power of this compound is most effectively harnessed through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a prime site for oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles that are central to modern synthetic chemistry.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most powerful and widely utilized methods for constructing C(sp²)-C(sp²) bonds.[4][5] This reaction pairs an organohalide, such as this compound, with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[6] Its significance lies in its operational simplicity, mild reaction conditions, and exceptional tolerance for a vast array of functional groups, making it a preferred method in the pharmaceutical industry.[5][7]

General Reaction Scheme: The reaction facilitates the creation of biaryl structures, which are prevalent in pharmaceuticals and advanced materials.

General scheme for Suzuki-Miyaura cross-coupling.

The catalytic cycle, shown below, is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand for the palladium catalyst is critical and can significantly influence reaction efficiency and scope.

Suzuki-Miyaura Catalytic Cycle Diagram.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of carbon-nitrogen bonds is fundamental to the synthesis of countless pharmaceuticals, agrochemicals, and materials.[8] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms an aryl amine from an aryl halide and a primary or secondary amine.[9] This reaction has revolutionized medicinal chemistry by providing a reliable and general method to access aryl amines, which were previously difficult to synthesize.[9][10] The reaction's development allowed for the facile synthesis of these crucial motifs under relatively mild conditions, significantly expanding the scope of possible C-N bond formations.[8][9]

General Reaction Scheme: This reaction is essential for installing nitrogen-containing functional groups, a common step in drug discovery programs.

General scheme for Buchwald-Hartwig amination.

The mechanism is similar to the Suzuki coupling but involves the coordination of the amine and a base-mediated deprotonation step to form a palladium-amido complex prior to reductive elimination. The choice of a sterically hindered phosphine ligand is often crucial for achieving high yields and preventing side reactions.[8]

Buchwald-Hartwig Amination Cycle Diagram.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Objective: To synthesize Methyl 4'-methoxy-5-isopropoxybiphenyl-3-carboxylate.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Workflow Diagram

Workflow for Suzuki-Miyaura Coupling Protocol.

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and anhydrous potassium carbonate.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

-

Reaction: Stir the mixture vigorously and heat to 80-90 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Case Study: Precursor for PI3K Inhibitor Synthesis

The 3-amino-4-isopropoxybenzoic acid scaffold is a key component in certain advanced pharmaceutical agents, such as the potent and selective PI3K inhibitor GSK2126458.[11] this compound is an ideal starting material to access this core structure. The synthesis involves an initial C-N bond formation via Buchwald-Hartwig amination, followed by hydrolysis of the methyl ester.

Synthetic Step: Installation of an amino group, a critical step in building the core of the inhibitor.

Synthesis of a PI3K inhibitor core from the title compound.

This case study highlights the direct applicability of this compound in complex, multi-step syntheses targeting high-value molecules for drug discovery, demonstrating its role as a strategic building block.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed solvents; Inappropriate base or temperature. | Use a fresh batch of catalyst or a pre-catalyst. Ensure solvents are properly dried and degassed. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and optimize the reaction temperature. |

| Formation of Homocoupled Boronic Acid Product | Reaction temperature is too high; Oxygen contamination. | Lower the reaction temperature. Ensure the reaction is maintained under a strict inert atmosphere. |

| Formation of Debrominated Starting Material | Presence of water or protic impurities; Certain ligand/base combinations. | Use rigorously dried reagents and solvents. Consider a different ligand or a weaker base. |

| Difficult Purification | Co-elution of product with ligand or byproducts. | Perform an aqueous wash (e.g., with dilute acid or base) to remove ligand byproducts before chromatography. Optimize the chromatography eluent system. |

Safety and Handling

This compound, like many aryl bromides, should be handled with care in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves.[12][13] It may cause skin, eye, and respiratory irritation.[12][14] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use. Palladium catalysts and phosphine ligands can be toxic, air-sensitive, and require handling under an inert atmosphere. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[3]

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. research.rug.nl [research.rug.nl]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. atlanchimpharma.com [atlanchimpharma.com]

- 11. researchgate.net [researchgate.net]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. lookchem.com [lookchem.com]

- 14. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

Suzuki coupling reactions with Methyl 3-bromo-4-isopropoxybenzoate

An Application Guide to Suzuki Coupling Reactions with Methyl 3-bromo-4-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of organoboron compounds with organic halides has become an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures.[3][4][5][6] These motifs are prevalent in a vast array of marketed drugs and clinical candidates, valued for their ability to serve as rigid scaffolds that can present pharmacophoric elements in a precise three-dimensional arrangement.